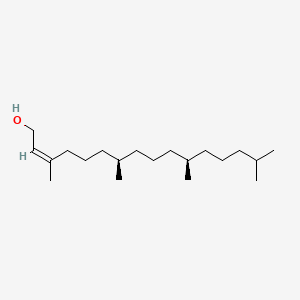

cis-Phytol

Übersicht

Beschreibung

cis-Phytol: is a naturally occurring diterpene alcohol with the molecular formula C20H40O. It is a component of chlorophyll and is found in the chloroplasts of green plants. This compound is known for its role in the biosynthesis of vitamins E and K and has been studied for its various biological activities, including anti-inflammatory and metabolic properties .

Wissenschaftliche Forschungsanwendungen

cis-Phytol has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of vitamins E and K.

Biology: Studied for its role in plant physiology and its involvement in the biosynthesis of chlorophyll.

Medicine: Investigated for its anti-inflammatory, metabolic, and antischistosomal properties

Industry: Used in the production of fragrances, cosmetics, and as a food additive.

Wirkmechanismus

Phytol has been suggested to have both metabolic properties as well as potent anti-inflammatory effects . The mechanisms known to increase cardiovascular disease risk in individuals with insulin resistance include formation of advanced glycation endproducts, hypertension, proinflammatory and prothrombotic states, and dyslipidemia .

Safety and Hazards

Zukünftige Richtungen

Understanding the pathways involved in chlorophyll breakdown provides a molecular map to the color changes observed in plant life on a global scale each fall . Surprisingly, little is known about the fate of phytol, chlorophyll’s 20-carbon branched-chain tail, during this process . These insights and techniques open the door to further investigation of this complicated metabolic system, with implications for plant health and agriculture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: cis-Phytol can be synthesized through a series of chemical reactions starting from acetylene and acetone.

Extraction from Natural Sources: this compound can be extracted from chlorophyll present in green plants.

Industrial Production Methods:

Halogenation Reaction: A preparation method involves the halogenation of phytol using phosphorus trihalide under the catalysis of phosphoric acid to obtain halogenated phytol.

High-Throughput Sample Preparation: Advanced methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the high-throughput profiling and extraction of phytohormones, including this compound, from plant tissues

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: Halogenation reactions involve the substitution of hydrogen atoms with halogen atoms to form halogenated derivatives of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions.

Halogenating Agents: Phosphorus trihalide is used in halogenation reactions.

Major Products:

Phytanic Acid: Formed through the oxidation of this compound.

Dihydrophytol: Formed through the reduction of this compound.

Halogenated Phytol: Formed through halogenation reactions.

Vergleich Mit ähnlichen Verbindungen

cis-Phytol is compared with other similar compounds such as:

trans-Phytol: An isomer of this compound with similar biological activities but different stereochemistry.

Phytanic Acid: A metabolite of this compound with significant roles in metabolic pathways.

Dihydrophytol: A reduced form of this compound used as a marker for hydrogenated vegetable oils.

Uniqueness: this compound is unique due to its specific stereochemistry and its role as a precursor in the biosynthesis of essential vitamins and its diverse biological activities .

Eigenschaften

IUPAC Name |

(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWFXYSPFMFNR-QYLFUYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C\CO)/C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5492-30-8 | |

| Record name | Phytol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHYTOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OMA5R73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

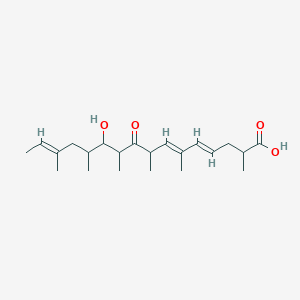

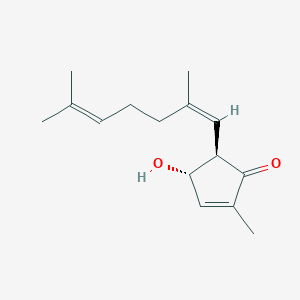

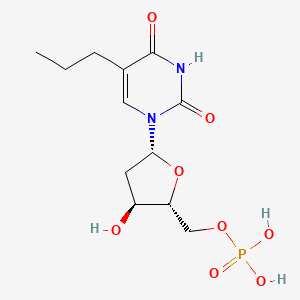

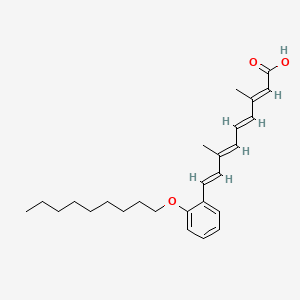

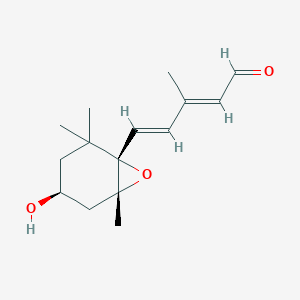

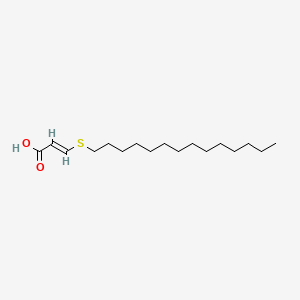

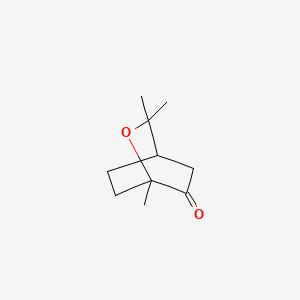

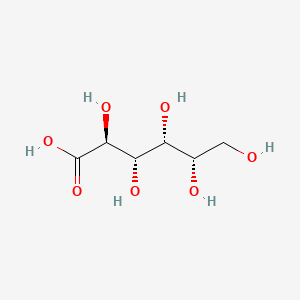

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)

![1-(2-methoxyphenyl)-3-[(E)-(3-methylphenyl)methylideneamino]thiourea](/img/structure/B1238446.png)

![[(8R,10S,12S)-11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate](/img/structure/B1238448.png)